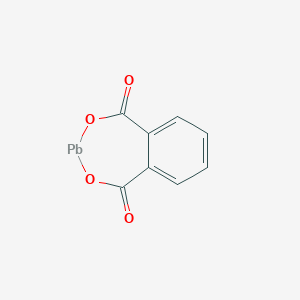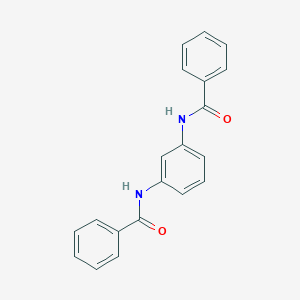
Isoserratenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoserratenedione is a naturally occurring compound that belongs to the class of sesquiterpenoids. It was first isolated from the fungus Isaria sinclairii and later found in other fungi, plants, and animals. Isoserratenedione has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of isoserratenedione is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in inflammation, cancer, and microbial growth. Isoserratenedione has been shown to inhibit the production of nitric oxide, prostaglandins, and cytokines, which are involved in inflammation. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Isoserratenedione has also been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
Isoserratenedione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also has anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. Isoserratenedione has been found to have antimicrobial properties by inhibiting the growth of bacteria and fungi. It has also been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoserratenedione has several advantages and limitations for lab experiments. One of the advantages is its potential application in various fields, including medicine, agriculture, and industry. It also has a relatively low toxicity profile, making it a potential alternative to synthetic drugs and pesticides. However, one of the limitations is its low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research on isoserratenedione. One of the directions is to investigate its potential application in the treatment of Alzheimer's disease. Another direction is to explore its potential as a natural insecticide and fungicide. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method. Isoserratenedione also has potential applications in the production of biofuels and other industrial chemicals, which could be explored in future research.
Conclusion:
In conclusion, isoserratenedione is a naturally occurring compound with potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method involves several steps and requires specialized equipment and expertise. Isoserratenedione has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It also has insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. However, further research is needed to understand its mechanism of action and to optimize its synthesis method.
Métodos De Síntesis
Isoserratenedione can be synthesized in the laboratory using various methods, including chemical synthesis, microbial fermentation, and plant extraction. One of the most commonly used methods involves the chemical synthesis of isoserratenedione from farnesyl acetone. The process involves several steps, including oxidation, cyclization, and reduction, and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Isoserratenedione has shown promising results in various scientific research fields, including medicine, agriculture, and industry. In medicine, isoserratenedione has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have a potential application in the treatment of Alzheimer's disease. In agriculture, isoserratenedione has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In industry, isoserratenedione has been found to have potential applications in the production of biofuels and other industrial chemicals.
Propiedades
Número CAS |
18070-11-6 |
|---|---|
Nombre del producto |
Isoserratenedione |
Fórmula molecular |
C30H46O2 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
(3S,6R,11R,12S,16S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene-8,19-dione |
InChI |
InChI=1S/C30H46O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h21-23H,8-18H2,1-7H3/t21-,22-,23-,28-,29+,30-/m0/s1 |
Clave InChI |
CDCKBLNAQWOFID-ANVBBVGYSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)(CCC(=O)C3(C)C)C |
SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C |
SMILES canónico |
CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



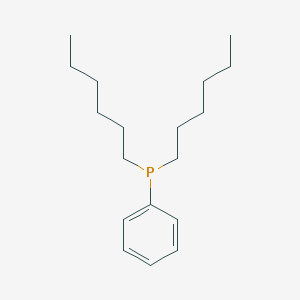
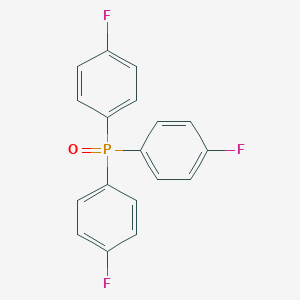
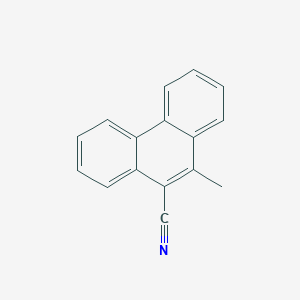
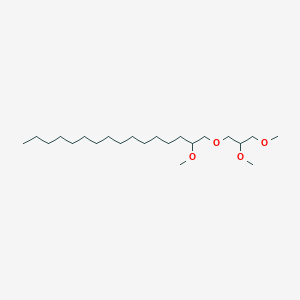
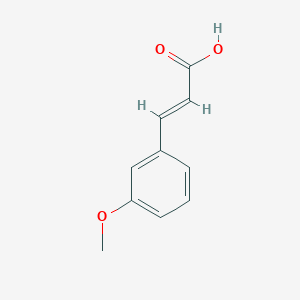
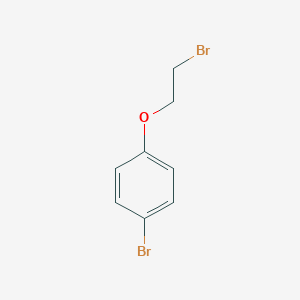
![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
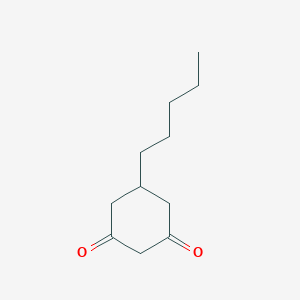
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
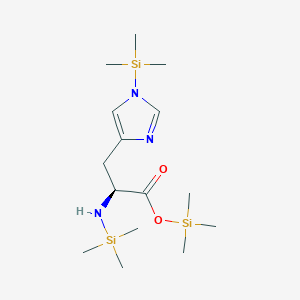
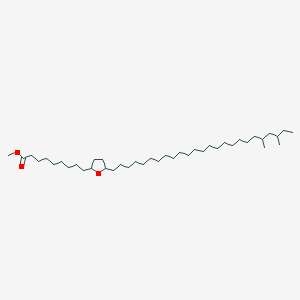
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
